molecular formula C25H18N4O3 B3905297 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3905297
M. Wt: 422.4 g/mol
InChI Key: XVKOWMBULMXQTC-BUHFOSPRSA-N
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Description

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a nitrophenyl group, and a dihydroquinazolinone structure, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their high yield, operational simplicity, and cost-effectiveness . The key starting materials for this synthesis include 1H-indole-3-carbaldehyde and 3-nitrobenzaldehyde. The reaction typically involves the use of a catalyst such as Pd(OAc)2 and a base like K2CO3 in a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the MCRs to ensure scalability and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, modulating various biological pathways. The nitrophenyl group may contribute to its bioactivity by participating in redox reactions, while the dihydroquinazolinone structure can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a nitrophenyl group, and a dihydroquinazolinone structure. This unique combination enhances its potential bioactivity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3/c1-27-16-17(20-9-3-5-12-23(20)27)13-14-24-26-22-11-4-2-10-21(22)25(30)28(24)18-7-6-8-19(15-18)29(31)32/h2-16H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKOWMBULMXQTC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

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